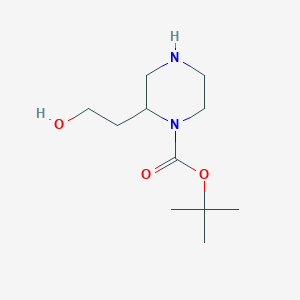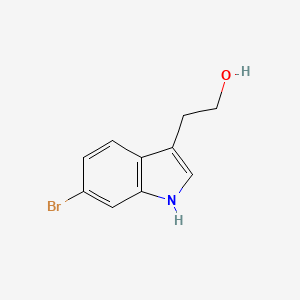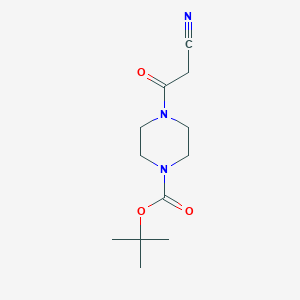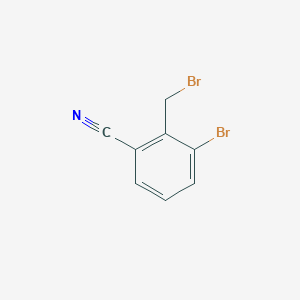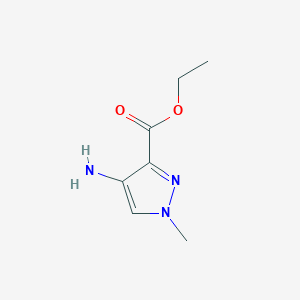
ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate (EMPC) is a widely studied compound in the field of organic chemistry. It is a member of the pyrazole family of compounds and has been found to have a variety of applications in the scientific community, from drug design to biochemistry.
Scientific Research Applications
Overview of Pyrazole Derivatives in Heterocyclic Synthesis
Pyrazole derivatives, such as ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate, play a crucial role in the synthesis of various heterocyclic compounds due to their unique reactivity and structural features. These compounds serve as key building blocks in the generation of a wide range of heterocyclic structures, including pyrazolo-imidazoles, thiazoles, spiropyridines, and more. The versatility of pyrazole derivatives in synthesis highlights their importance in medicinal chemistry and drug discovery, offering pathways to design compounds with potential biological activities (Gomaa & Ali, 2020).
Role in Biological Applications
This compound derivatives have been extensively studied for their biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidepressant properties. This broad spectrum of biological activities makes them significant scaffolds in the development of new therapeutic agents. The structural versatility of these compounds allows for the synthesis of diverse analogs, providing a rich source for drug discovery and development (Cetin, 2020).
Contributions to Synthetic Methodologies
In addition to their applications in drug discovery, pyrazole derivatives contribute to the advancement of synthetic methodologies. For example, the utilization of pyrazole-based compounds in Knoevenagel condensation reactions has enabled the development of α,β-unsaturated ketones/carboxylic acids, demonstrating their utility in creating biologically active molecules with anticancer potential. This underscores the role of pyrazole derivatives in facilitating greener and more efficient synthetic routes in organic chemistry (Tokala et al., 2022).
Insights into Pyrazole-Based Pharmacological Agents
The exploration of pyrazole analogs in medicinal chemistry has led to the identification of compounds with varied pharmacological activities. Despite some being withdrawn from the market due to side effects, ongoing research aims to discover and develop new drug candidates featuring the pyrazole moiety, with improved efficacy and reduced adverse effects. This continuous investigation into pyrazole analogs demonstrates their potential in addressing unmet medical needs and contributing to the future of therapeutic interventions (Ganguly & Jacob, 2017).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to modulate the adenosine a1 receptor (a1ar) .
Mode of Action
Pyrazole derivatives are known to donate and accept hydrogen bonds, which allows them to establish intermolecular interactions . This property could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Pyrazole derivatives are often involved in nucleophilic addition, intramolecular cyclization, elimination, and [1,5]-h shift . These processes could potentially influence various biochemical pathways.
Pharmacokinetics
The compound’s molecular weight (16918) and physical form (solid) suggest that it could have specific pharmacokinetic properties .
Result of Action
The compound’s potential interaction with the adenosine a1 receptor (a1ar) suggests that it could have effects on cellular signaling .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate. For instance, the compound should be stored at 2-8°C . Additionally, it is classified as a non-combustible solid, suggesting that it is stable under normal conditions .
Biochemical Analysis
Biochemical Properties
Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, potentially influencing the activity of antioxidant enzymes . The nature of these interactions often involves binding to active sites or altering enzyme conformation, thereby modulating their activity.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the expression of genes involved in inflammatory responses, thereby affecting the production of inflammatory cytokines . Additionally, it may impact cellular metabolism by altering the activity of key metabolic enzymes.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit certain enzymes involved in the synthesis of inflammatory mediators . This inhibition can result in decreased production of these mediators, thereby exerting anti-inflammatory effects. Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under certain conditions but may degrade over time when exposed to light or high temperatures . Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, such as altered gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or antioxidant properties . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative stress and inflammation . The compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels. For example, it may increase the production of antioxidant molecules, thereby enhancing the cell’s ability to counteract oxidative stress.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation can be influenced by these interactions, affecting its overall bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, the compound may accumulate in the mitochondria, where it can exert its effects on cellular metabolism and oxidative stress responses.
Properties
IUPAC Name |
ethyl 4-amino-1-methylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-3-12-7(11)6-5(8)4-10(2)9-6/h4H,3,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTLKSFPCZVBSFK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


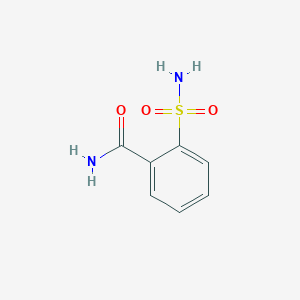
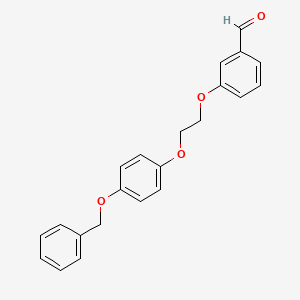
![3-[4-(Tert-butoxycarbonyl)-1,4-diazepan-1-yl]propanoic acid](/img/structure/B1287277.png)

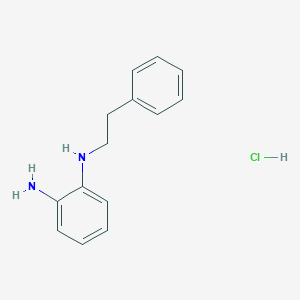
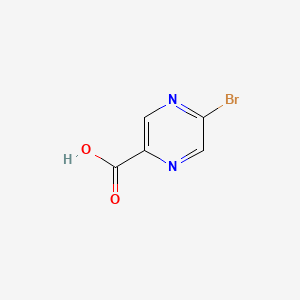
![6-Fluorobenzo[d]thiazole-2-carboxylic acid](/img/structure/B1287295.png)
